REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
30.81 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
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Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
172 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
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The mixture was stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The volatile solvent was removed in vacuo
|
Type
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ADDITION
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Details
|
the crude material was treated with 2M sodium bisulfate solution
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtrationand
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Type
|
ADDITION
|
Details
|
added to water (400 ml)
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Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum over at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |